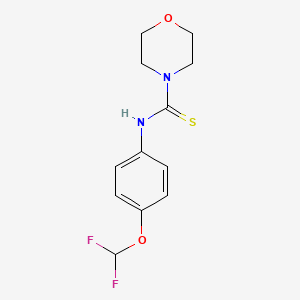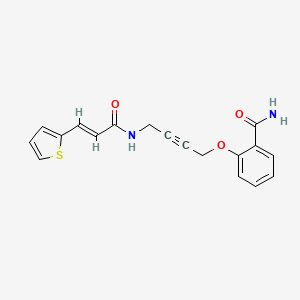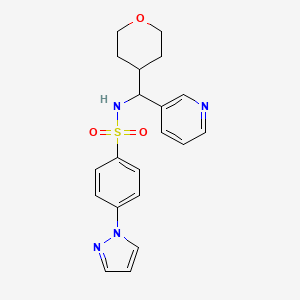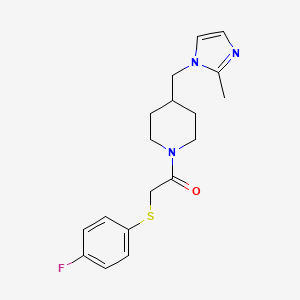![molecular formula C11H15N5O2 B2831695 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isobutyramide CAS No. 2309551-42-4](/img/structure/B2831695.png)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isobutyramide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . It is a part of a larger family of compounds known as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, which includes our compound of interest, can be effectively achieved by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . Other synthetic approaches for the synthesis of related triazolothiadiazine and its derivatives have also been compiled .科学的研究の応用
Antihistaminic and Anti-inflammatory Applications
Research has demonstrated the synthesis and evaluation of triazolo[4,3-b]pyridazine derivatives for their antihistaminic activity and the ability to inhibit eosinophil infiltration. These compounds have shown potential therapeutic applications for conditions such as atopic dermatitis and allergic rhinitis. The pharmacokinetic study of one such compound indicated it was rapidly hydrolyzed to an active metabolite, highlighting the compound's potential as a dual-acting antihistaminic and anti-inflammatory agent (Gyoten et al., 2003).
Structural and Molecular Studies
Triazole pyridazine derivatives have been subject to structural and molecular studies, including synthesis, crystal structure characterization, density functional theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks. These studies provide insights into the molecular packing, intermolecular interactions, and the compounds' physicochemical properties, which are crucial for understanding their biological activities and potential applications in medicinal chemistry (Sallam et al., 2021).
Antioxidant Properties
The antioxidant abilities of some newly synthesized triazolo[4,3-b][1,3,4]thiadiazin-3-yl derivatives bearing a dimethoxyphenol moiety have been evaluated. These studies revealed significant antioxidant potential, with some compounds showing higher antioxidant activity than ascorbic acid in both DPPH and FRAP assays. This indicates the promise of these derivatives as potent antioxidants for various applications, including the mitigation of oxidative stress-related conditions (Shakir et al., 2017).
Antitubulin Agents
Further research into 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines has revealed their potential as antitubulin agents. These compounds have shown moderate to potent antiproliferative activity against various cancer cell lines, indicating their potential as therapeutic agents targeting microtubule dynamics in cancer cells. This highlights the versatility of triazole pyridazine derivatives in addressing complex diseases like cancer through novel mechanisms of action (Xu et al., 2016).
Tankyrase Inhibition
A small series of triazolo[4,3-b]pyridazine derivatives has been synthesized and biologically characterized as selective tankyrases (TNKSs) inhibitors. These compounds offer a new class of derivatives for exploring TNKS implications in physiopathological conditions, showcasing the potential of triazolo[4,3-b]pyridazine derivatives in targeted cancer therapy through the inhibition of specific enzymes involved in cancer cell proliferation (Liscio et al., 2014).
作用機序
Target of Action
The primary target of this compound is the Cell division protein ZipA . This protein is found in organisms such as Escherichia coli (strain K12) and Shigella flexneri . The ZipA protein plays a crucial role in bacterial cell division, making it a potential target for antibacterial drugs .
Mode of Action
This interaction could potentially disrupt the process of bacterial cell division, thereby inhibiting the growth and proliferation of the bacteria .
Biochemical Pathways
Given its target, it is likely that it impacts thebacterial cell division pathway .
Result of Action
Given its target, it is reasonable to hypothesize that it may lead to theinhibition of bacterial cell division , potentially resulting in the death of the bacteria or the inhibition of its growth .
特性
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-7(2)11(17)12-6-9-14-13-8-4-5-10(18-3)15-16(8)9/h4-5,7H,6H2,1-3H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTYXZWSTXVJGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NN=C2N1N=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2831612.png)


![2-Chloro-N-[1-(1-phenylimidazol-2-yl)ethyl]acetamide](/img/structure/B2831615.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-ethoxypropyl)oxalamide](/img/structure/B2831616.png)

![6-Chloro-4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2831620.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methylbenzoate](/img/structure/B2831622.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2831626.png)
![3-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2831628.png)
![7-(2-Methoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2831629.png)

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2831631.png)